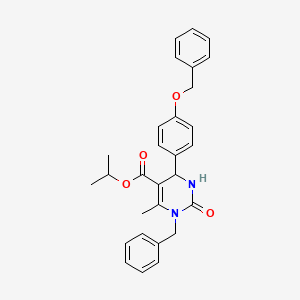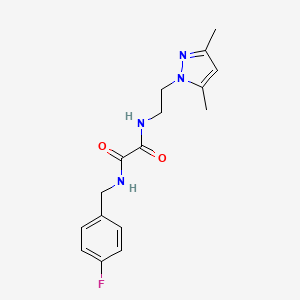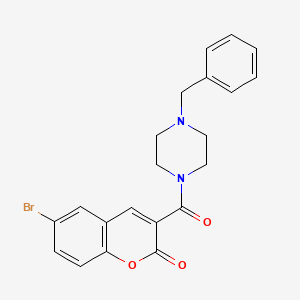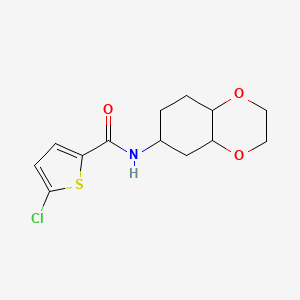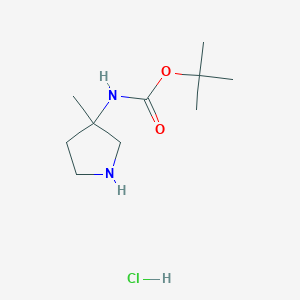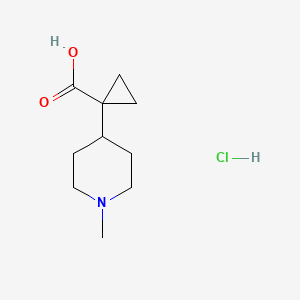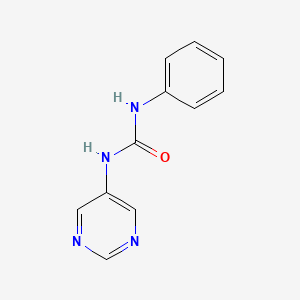
3-Phenyl-1-(pyrimidin-5-YL)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-1-(pyrimidin-5-YL)urea is a compound with the molecular formula C11H10N4O and a molecular weight of 214.23 g/mol It is a heterocyclic compound that contains both phenyl and pyrimidine rings, making it a significant molecule in the field of organic chemistry
作用机制
Target of Action
3-Phenyl-1-(pyrimidin-5-YL)urea is a receptor tyrosine kinase inhibitor . Receptor tyrosine kinases are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. They play a key role in cellular functions including growth, differentiation, metabolism, and apoptosis .
Mode of Action
This compound interacts with its targets, the receptor tyrosine kinases, inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . This pathway is crucial for many cellular functions including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Inhibition of this pathway can lead to reduced cell growth and increased apoptosis .
Result of Action
The result of this compound’s action is a decrease in cell proliferation and an increase in apoptosis, particularly in cells that are dependent on the PI3K/AKT pathway for survival . This makes it a potential therapeutic agent for conditions characterized by excessive cell proliferation, such as chronic myeloid leukemia .
生化分析
Biochemical Properties
The pyrimidine moiety in 3-Phenyl-1-(pyrimidin-5-YL)urea is one of the most widespread heterocycles in biologically occurring compounds . Pyrimidines are essential components of nucleic acids and have been known for their role in the chemotherapy of AIDS . The pyrimidine ring in this compound could potentially interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
They inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it’s plausible that this compound could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Pyrimidine derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyrimidin-5-YL)urea typically involves the reaction of phenyl isocyanate with pyrimidine-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
3-Phenyl-1-(pyrimidin-5-YL)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
科学研究应用
3-Phenyl-1-(pyrimidin-5-YL)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
相似化合物的比较
Similar Compounds
- N-Phenyl-N’-(pyrimidin-2-yl)urea
- N-Phenyl-N’-(pyrimidin-4-yl)urea
- N-Phenyl-N’-(pyrimidin-6-yl)urea
Uniqueness
3-Phenyl-1-(pyrimidin-5-YL)urea is unique due to the specific positioning of the pyrimidine ring at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs .
属性
IUPAC Name |
1-phenyl-3-pyrimidin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-2-1-3-5-9)15-10-6-12-8-13-7-10/h1-8H,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORYEJOUOLFDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
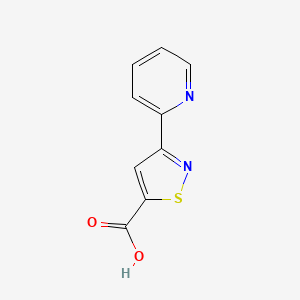
![N-(2-methoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2766813.png)

![4-[3-(8-Methyl-1,8-diazaspiro[4.5]decan-1-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2766816.png)
